molecular formula C19H16N2O3S B8205452 Methanesulfonato[4,6-bis(diphenylphosphino)phenoxazine](2'-amino-1,1'-biphenyl-2-yl)palladium(II)

Methanesulfonato[4,6-bis(diphenylphosphino)phenoxazine](2'-amino-1,1'-biphenyl-2-yl)palladium(II)

Cat. No.: B8205452
M. Wt: 352.4 g/mol
InChI Key: WXIJWEZXWOUJIE-MRXNPFEDSA-N
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Description

Methanesulfonato[4,6-bis(diphenylphosphino)phenoxazine](2'-amino-1,1'-biphenyl-2-yl)palladium(II) is a complex organic compound that features a unique combination of furan, methoxyphenyl, dihydropyrazol, and thiophenyl groups

Preparation Methods

The synthesis of Methanesulfonato[4,6-bis(diphenylphosphino)phenoxazine](2'-amino-1,1'-biphenyl-2-yl)palladium(II) typically involves multi-step organic reactions. One common synthetic route starts with the preparation of furan-2-carboxylic acid hydrazide, which undergoes cyclization to form the pyrazole ring. The methoxyphenyl and thiophenyl groups are then introduced through subsequent reactions involving appropriate reagents and catalysts. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Methanesulfonato[4,6-bis(diphenylphosphino)phenoxazine](2'-amino-1,1'-biphenyl-2-yl)palladium(II) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

    Condensation: This compound can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

Methanesulfonato[4,6-bis(diphenylphosphino)phenoxazine](2'-amino-1,1'-biphenyl-2-yl)palladium(II) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methanesulfonato[4,6-bis(diphenylphosphino)phenoxazine](2'-amino-1,1'-biphenyl-2-yl)palladium(II) involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Properties

IUPAC Name

[(3R)-3-(furan-2-yl)-5-(3-methoxyphenyl)-1,3-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-23-14-6-2-5-13(11-14)15-12-16(17-7-3-9-24-17)21(20-15)19(22)18-8-4-10-25-18/h2-12,16,20H,1H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIJWEZXWOUJIE-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(N(N2)C(=O)C3=CC=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=C[C@@H](N(N2)C(=O)C3=CC=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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